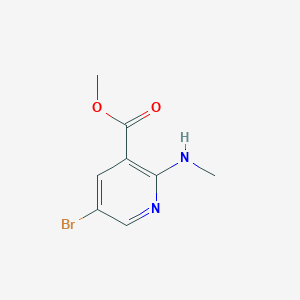

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

CAS No.: 1220419-53-3

Cat. No.: VC2857619

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220419-53-3 |

|---|---|

| Molecular Formula | C8H9BrN2O2 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) |

| Standard InChI Key | MAMQONOUTCNFKW-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=N1)Br)C(=O)OC |

| Canonical SMILES | CNC1=C(C=C(C=N1)Br)C(=O)OC |

Introduction

Chemical Structure and Identifiers

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is characterized by a pyridine core with three key substituents: a bromine atom at the 5-position, a methylamino group at the 2-position, and a carboxylate ester group at the 3-position. This specific arrangement of functional groups confers unique chemical reactivity and potential for further derivatization.

Identification Parameters

The compound can be identified through various chemical registries and descriptors as detailed in Table 1.

Table 1: Chemical Identifiers for Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

| Parameter | Value |

|---|---|

| CAS Registry Number | 1220419-53-3 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| EINECS | 939-352-3 |

| VCID | VC2857619 |

The compound has several synonyms in the chemical literature, including "Methyl 5-bromo-2-methylamino-nicotinic acid methyl ester" and "Methyl 5-bromo-2-(methylamino)nicotinate" .

Structural Features

The structural integrity of this compound is maintained by a pyridine ring serving as the core scaffold. The bromine atom at position 5 provides a reactive site for various cross-coupling reactions, particularly those mediated by transition metals. The methylamino group at position 2 offers hydrogen bonding capabilities, while the methyl carboxylate at position 3 provides opportunities for further functionalization through ester chemistry.

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is essential for its handling, storage, and application in synthetic procedures.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in various environments and reaction conditions, as summarized in Table 2.

Table 2: Physical Properties of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | |

| Boiling Point | 288.1±40.0 °C (Predicted) | |

| Density | 1.569±0.06 g/cm³ (Predicted) | |

| Appearance | Variable (typically described as a liquid) |

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups and their interactions, as outlined in Table 3.

Table 3: Chemical Properties of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

Synthesis and Chemical Reactions

The synthesis of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate typically involves strategic incorporation of the key functional groups onto the pyridine scaffold.

Key Reaction Conditions

The search results suggest that synthesis of similar compounds typically involves specific reaction conditions:

Table 4: Typical Reaction Conditions for Synthesis of Related Compounds

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | DMF, THF, Dioxane/Water | Solvent choice significantly impacts regioselectivity |

| Temperature | 85-100°C | Often conducted under controlled heating |

| Catalysts | Pd-based catalysts for cross-coupling reactions | Used when incorporating or modifying substituents |

| Reagents | NBS for bromination; Methoxide for methoxylation | Reagent selection influences selectivity |

The synthesis of structurally related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid achieved yields of approximately 67% through optimal reaction conditions , suggesting that similar efficiency might be possible for our target compound with appropriate methodology.

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate serves multiple functions in synthetic organic chemistry and drug discovery efforts.

Role as a Building Block

This compound functions as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic structures. The strategic positioning of functional groups allows for selective modifications:

-

The bromine at C-5 provides a handle for cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

The ester group enables further transformations including hydrolysis, amidation, or reduction

-

The methylamino group offers sites for alkylation or acylation

| Classification | Category | Source |

|---|---|---|

| Skin irritation | Category 2 | |

| Eye irritation | Category 2A | |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system |

First Aid Measures

In case of accidental exposure, the following first aid procedures are recommended:

-

Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing

-

Inhalation: Move to fresh air and monitor for respiratory distress

-

Ingestion: Seek immediate medical attention as the compound is harmful if swallowed

Research Findings and Future Directions

Current research involving Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate and structurally related compounds focuses on several promising areas.

Current Research Applications

The compound is primarily employed in research settings for:

-

Development of synthetic methodologies, particularly those exploring regioselective functionalization of heterocyclic compounds

-

Creation of compound libraries for biological screening

-

Structure-activity relationship studies in drug discovery programs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume